[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine
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Overview
Description
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine is an organic compound that features a thiophene ring substituted with a fluorine atom and a methyl group, as well as a benzylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group tolerant conditions .
Formation of Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide.
Introduction of Fluorine and Methyl Groups: The fluorine and methyl groups can be introduced via electrophilic aromatic substitution reactions.
Attachment of Benzylamine Moiety: The final step involves the coupling of the thiophene derivative with a benzylamine derivative using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine typically involves large-scale application of the aforementioned synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include substituted thiophenes, sulfoxides, sulfones, and amine derivatives, which can be further utilized in various applications.
Scientific Research Applications
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
[(5-Ethylthiophen-2-yl)methyl][(4-fluorophenyl)methyl]amine: Similar structure with an ethyl group instead of a fluorine atom.
[(5-Bromo-2-methylphenyl)methyl]-5-(4-fluorophenyl)thiophene: Contains a bromine atom and is used in the synthesis of antidiabetic agents.
Uniqueness
[(5-Fluorothiophen-2-yl)methyl][(4-methylphenyl)methyl]amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluorine and methyl groups on the thiophene ring, along with the benzylamine moiety, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C13H14FNS |
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Molecular Weight |
235.32 g/mol |
IUPAC Name |
N-[(5-fluorothiophen-2-yl)methyl]-1-(4-methylphenyl)methanamine |
InChI |
InChI=1S/C13H14FNS/c1-10-2-4-11(5-3-10)8-15-9-12-6-7-13(14)16-12/h2-7,15H,8-9H2,1H3 |
InChI Key |
NRYUWKYEYPAUOG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC=C(S2)F |
Origin of Product |
United States |
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